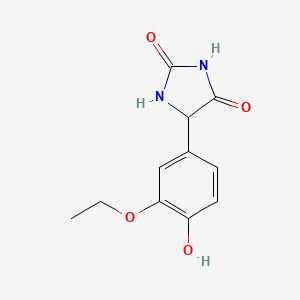
5-(3-Ethoxy-4-hydroxyphenyl)imidazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-Ethoxy-4-hydroxyphenyl)imidazolidine-2,4-dione is a heterocyclic compound that belongs to the class of imidazolidine-2,4-diones. This compound is characterized by the presence of an imidazolidine ring fused with a phenyl group that has ethoxy and hydroxy substituents. It is known for its diverse applications in various fields, including medicinal chemistry and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Ethoxy-4-hydroxyphenyl)imidazolidine-2,4-dione can be achieved through several methods. One common approach involves the Knoevenagel condensation reaction, where an aldehyde or ketone reacts with an active methylene compound in the presence of a base. This method is often used to introduce the imidazolidine-2,4-dione core .
Another method involves the Bucherer-Bergs reaction, which is a multi-component reaction that combines an aldehyde, an amine, and potassium cyanide to form the imidazolidine-2,4-dione structure . This reaction is known for its efficiency and ability to produce a wide range of derivatives.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
5-(3-Ethoxy-4-hydroxyphenyl)imidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The ethoxy and hydroxy groups on the phenyl ring can undergo substitution reactions to introduce new substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of phenyl derivatives with different functional groups.
Scientific Research Applications
5-(3-Ethoxy-4-hydroxyphenyl)imidazolidine-2,4-dione has a wide range of scientific research applications:
Industry: It is used in the production of pharmaceuticals and other fine chemicals, benefiting from its versatile reactivity and stability.
Mechanism of Action
The mechanism of action of 5-(3-Ethoxy-4-hydroxyphenyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of voltage-gated sodium channels, contributing to its anticonvulsant properties . Additionally, its structure allows it to interact with bacterial proteins, leading to its antibacterial activity .
Comparison with Similar Compounds
Similar Compounds
5-(3-Hydroxyphenyl)imidazolidine-2,4-dione: Similar in structure but lacks the ethoxy group, which may affect its reactivity and biological activity.
5-(4-Hydroxyphenyl)imidazolidine-2,4-dione: Another similar compound with a different substitution pattern on the phenyl ring.
5,5-Dimethylimidazolidine-2,4-dione: Known for its use in various industrial applications, this compound has different substituents on the imidazolidine ring.
Uniqueness
The presence of both ethoxy and hydroxy groups on the phenyl ring of 5-(3-Ethoxy-4-hydroxyphenyl)imidazolidine-2,4-dione makes it unique compared to its analogs. These substituents can influence its chemical reactivity and biological activity, potentially offering advantages in specific applications.
Properties
Molecular Formula |
C11H12N2O4 |
|---|---|
Molecular Weight |
236.22 g/mol |
IUPAC Name |
5-(3-ethoxy-4-hydroxyphenyl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C11H12N2O4/c1-2-17-8-5-6(3-4-7(8)14)9-10(15)13-11(16)12-9/h3-5,9,14H,2H2,1H3,(H2,12,13,15,16) |
InChI Key |
AEEACPFQFRGUSY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2C(=O)NC(=O)N2)O |
solubility |
>35.4 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















